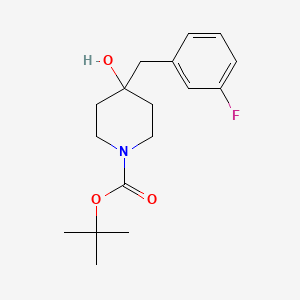
3-(4-Bromothiophen-2-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromothiophen-2-yl)acrylaldehyde is an organic compound with the molecular formula C7H5BrOS and a molecular weight of 217.08 g/mol It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and an acrylaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)acrylaldehyde typically involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the base-catalyzed condensation reaction with benzyl cyanide . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromothiophen-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-(4-Bromothiophen-2-yl)acrylic acid.
Reduction: 3-(4-Bromothiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromothiophen-2-yl)acrylaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s electrophilic aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)acrylaldehyde: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(5-Bromothiophen-2-yl)acrylaldehyde: Positional isomer with the bromine atom at the 5-position of the thiophene ring.
Uniqueness
3-(4-Bromothiophen-2-yl)acrylaldehyde is unique due to the presence of both a bromine-substituted thiophene ring and an acrylaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H5BrOS |
|---|---|
Peso molecular |
217.08 g/mol |
Nombre IUPAC |
(E)-3-(4-bromothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+ |
Clave InChI |
UZYJHXZEYSZFTN-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(SC=C1Br)/C=C/C=O |
SMILES canónico |
C1=C(SC=C1Br)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)





![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)

![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)
